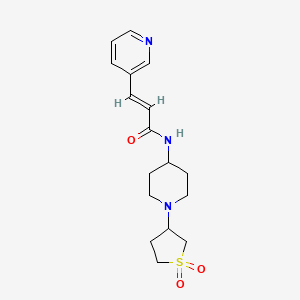

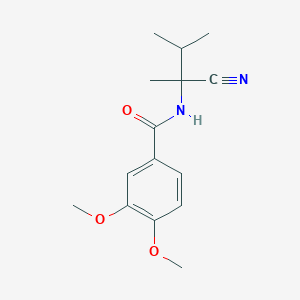

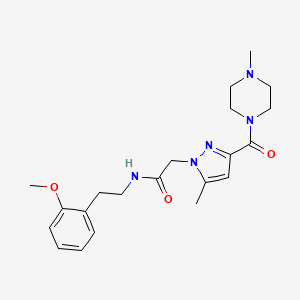

3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one, also known as QPC, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology. QPC is a heterocyclic compound that contains a quinoline ring, a pyrrolidine ring, and a chromenone ring, making it a unique and versatile molecule.

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

One significant area of application involves the synthesis of coumarin and chromenone derivatives, which are integral to the development of new pharmaceuticals and materials. For instance, the synthesis of 3-(4-alkyl-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)-2H-chromen-2-one derivatives showcases the use of dual system catalysts to facilitate the formation of complex structures with potential biological activity (Alizadeh et al., 2014). Additionally, the facile and environmentally friendly synthesis of functionalized 2-amino-4H-chromene derivatives through a one-pot synthesis highlights the compound's utility in generating pharmaceutically relevant molecules with high efficiency and minimal environmental impact (Abbaspour-Gilandeh et al., 2016).

Biological Evaluation and Medicinal Chemistry

Coumarin-fused heterocycles, including those derived from 3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one, are recognized for their broad spectrum of biological activities. A review by Patra and Kar (2021) emphasized the anti-bacterial, anti-fungal, and anti-cancer properties of these compounds, in addition to their fluorescence activity, underscoring their significance in both medicinal and industrial applications (Patra & Kar, 2021).

Novel Synthetic Approaches and Catalysis

Research also focuses on innovative synthetic methodologies that expand the chemical repertoire accessible from 3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one and its analogs. For example, the development of a gold-catalyzed hydrogen bond-directed strategy to synthesize indeno-chromen-4-one and indeno-quinolin-4-one derivatives represents a leap forward in the field of catalysis, offering new avenues for constructing complex molecular architectures (Jiang et al., 2016).

Material Science and Optoelectronic Applications

Furthermore, the exploration of chromeno[2,3-b]pyridine derivatives for optoelectronic applications signifies the compound's versatility beyond pharmaceuticals. The synthesis and photoelectrical characterizations of derivatives for optoelectronic devices highlight the potential of these compounds in developing new materials with specific electronic and optical properties (Farag et al., 2016).

Propiedades

IUPAC Name |

3-(3-quinolin-8-yloxypyrrolidine-1-carbonyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O4/c26-22(18-13-16-5-1-2-8-19(16)29-23(18)27)25-12-10-17(14-25)28-20-9-3-6-15-7-4-11-24-21(15)20/h1-9,11,13,17H,10,12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEIFZSKOKRKSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2745141.png)

![N-(3,4-dimethoxyphenethyl)-4-(6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2745147.png)

![1,3,7-trimethyl-8-[3-(trifluoromethyl)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2745150.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2745153.png)

![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)nicotinamide](/img/structure/B2745154.png)